molecular formula C13H16BrNO B1404415 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline CAS No. 1225808-18-3

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline

Cat. No. B1404415
M. Wt: 282.18 g/mol
InChI Key: PBRIMGVOGDDYFV-UHFFFAOYSA-N
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Description

“1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound and a subset of the larger class of indole compounds . The “2-Bromo-2-methylpropanoyl” part indicates the presence of a bromine atom and a methyl group attached to a propanoyl group .


Synthesis Analysis

While specific synthesis methods for “1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” are not available, similar compounds often involve reactions such as nucleophilic substitution or addition-elimination reactions . For instance, the hydrolysis of 2-bromo-2-methylpropane, a related compound, is often cited as a classic example of an SN1 reaction .

Scientific Research Applications

Heterocyclic Derivatives Synthesis

Research on the synthesis and characterization of new heterocyclic derivatives highlights the importance of compounds similar to 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline. These derivatives are crucial in the development of antihypertension drugs and other pharmaceutical applications. A study conducted by Peyrot et al. (2001) explored the oxidation reactions involving 1-amino-2-methylindoline, a related compound, to produce novel heterocyclic derivatives. These derivatives have been characterized using various analytical techniques, contributing to the understanding of their structural and thermochemical properties, which could have implications for drug synthesis and development Peyrot et al., 2001.

Polymeric Materials Development

In the field of polymer science, the modification of commercial polymers through bromination and subsequent reactions has been studied to produce water-soluble polymers with potential applications in heterophase polymerization and as ionic conductors. Yuan et al. (2011) demonstrated how brominated polyfunctional macroinitiators could be used to create brush polymers and polyelectrolyte copolymers, showcasing the versatility of bromine-containing compounds in creating materials with unique properties Yuan et al., 2011.

Photochemical Reactions and Mechanisms

The photochemical behaviors of 2-substituted N-(2-halogenoalkanoyl) derivatives, closely related to the chemical structure , have been investigated to understand their reaction mechanisms under irradiation. Nishio et al. (2000) described how these compounds undergo various reactions to yield methacrylanilides, oxindoles, and other cyclic products. These findings provide insight into the potential applications of 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline in synthesizing valuable organic compounds through photochemical processes Nishio et al., 2000.

Safety And Hazards

While specific safety and hazard information for “1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” is not available, related compounds like 2-bromo-2-methylpropane are highly flammable and can cause skin and eye irritation .

properties

IUPAC Name

2-bromo-2-methyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-9-8-10-6-4-5-7-11(10)15(9)12(16)13(2,3)14/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRIMGVOGDDYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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